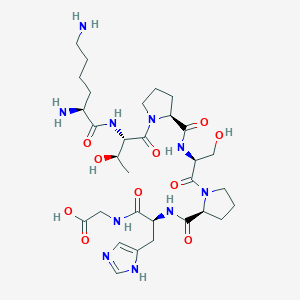
Glycine, L-lysyl-L-threonyl-L-prolyl-L-seryl-L-prolyl-L-histidyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycine, L-lysyl-L-threonyl-L-prolyl-L-seryl-L-prolyl-L-histidyl-: is a peptide composed of multiple amino acids. Peptides like this one are often involved in various biological processes and can have significant biological activity. This specific peptide sequence includes glycine, lysine, threonine, proline, serine, and histidine residues.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Glycine, L-lysyl-L-threonyl-L-prolyl-L-seryl-L-prolyl-L-histidyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of peptides like Glycine, L-lysyl-L-threonyl-L-prolyl-L-seryl-L-prolyl-L-histidyl- often involves automated peptide synthesizers that can handle large-scale synthesis. The process is similar to laboratory-scale SPPS but optimized for higher throughput and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Peptides can undergo oxidation, particularly at methionine and cysteine residues, though this specific peptide does not contain these amino acids.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions:
Coupling Reagents: Carbodiimides (e.g., DCC), HOBt, and HATU are commonly used in peptide synthesis.
Deprotection Reagents: TFA (trifluoroacetic acid) is often used to remove protective groups.
Oxidizing Agents: Hydrogen peroxide or iodine can be used for oxidation reactions.
Major Products: The primary product is the desired peptide sequence, though side products can include truncated peptides or peptides with incomplete deprotection.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Used as a model compound to study peptide synthesis techniques and optimize reaction conditions.
Biology:
Protein-Protein Interactions: Studied for its role in mediating interactions between proteins.
Cell Signaling: Investigated for its potential role in cell signaling pathways.
Medicine:
Therapeutic Peptides: Explored for its potential as a therapeutic agent in various diseases.
Drug Delivery: Studied for its ability to deliver drugs to specific targets in the body.
Industry:
Biotechnology: Used in the development of biotechnological applications, including biosensors and diagnostic tools.
Mechanism of Action
The mechanism of action of Glycine, L-lysyl-L-threonyl-L-prolyl-L-seryl-L-prolyl-L-histidyl- involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, including:
Enzyme Inhibition: The peptide may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It may bind to cell surface receptors, triggering downstream signaling cascades.
Protein-Protein Interactions: The peptide can mediate interactions between proteins, influencing cellular processes.
Comparison with Similar Compounds
- Glycine, L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-α-aspartyl-L-valyl-L-seryl-L-seryl-L-tyrosyl-L-leucyl-L-α-glutamylglycyl-L-glutaminyl-L-alanyl-L-alanyl-L-lysyl-L-α-glutamyl-L-phenylalanyl-L-isoleucyl-L-alanyl-L-tryptophyl-L-leucyl-L-valyl-L-arginylglycyl-L-arginyl-
- Glycyl-L-histidyl-L-lysine
Uniqueness: Glycine, L-lysyl-L-threonyl-L-prolyl-L-seryl-L-prolyl-L-histidyl- is unique due to its specific sequence of amino acids, which imparts distinct biological activity and potential therapeutic applications. Its combination of glycine, lysine, threonine, proline, serine, and histidine residues can result in unique interactions with molecular targets and pathways.
Properties
CAS No. |
680983-48-6 |
|---|---|
Molecular Formula |
C31H50N10O10 |
Molecular Weight |
722.8 g/mol |
IUPAC Name |
2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetic acid |
InChI |
InChI=1S/C31H50N10O10/c1-17(43)25(39-26(46)19(33)6-2-3-9-32)31(51)41-11-5-8-23(41)29(49)38-21(15-42)30(50)40-10-4-7-22(40)28(48)37-20(12-18-13-34-16-36-18)27(47)35-14-24(44)45/h13,16-17,19-23,25,42-43H,2-12,14-15,32-33H2,1H3,(H,34,36)(H,35,47)(H,37,48)(H,38,49)(H,39,46)(H,44,45)/t17-,19+,20+,21+,22+,23+,25+/m1/s1 |
InChI Key |
FMCDRAPHPVHUBW-LRCKMWNOSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CN=CN3)C(=O)NCC(=O)O)NC(=O)[C@H](CCCCN)N)O |
Canonical SMILES |
CC(C(C(=O)N1CCCC1C(=O)NC(CO)C(=O)N2CCCC2C(=O)NC(CC3=CN=CN3)C(=O)NCC(=O)O)NC(=O)C(CCCCN)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















